molecular formula C20H22F3NO2 B11506683 6,7-Diethoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11506683
M. Wt: 365.4 g/mol
InChI Key: GIAAWMMXZKYCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced isoquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6,7-Diethoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to certain receptors or enzymes, potentially leading to significant biological effects. Detailed studies on the exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. These compounds share the tetrahydroisoquinoline core but differ in the substituents attached to the core structure. The presence of the trifluoromethyl group in 6,7-Diethoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline makes it unique, as this group significantly enhances its physicochemical and pharmacological properties compared to its analogs .

Properties

Molecular Formula

C20H22F3NO2

Molecular Weight

365.4 g/mol

IUPAC Name

6,7-diethoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H22F3NO2/c1-3-25-17-11-13-8-9-24-19(16(13)12-18(17)26-4-2)14-6-5-7-15(10-14)20(21,22)23/h5-7,10-12,19,24H,3-4,8-9H2,1-2H3

InChI Key

GIAAWMMXZKYCJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)C(F)(F)F)OCC

Origin of Product

United States

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